molecular formula C11H14N4 B13405490 5-Amino-2-(piperazin-1-yl)benzonitrile CAS No. 847972-22-9

5-Amino-2-(piperazin-1-yl)benzonitrile

Cat. No.: B13405490
CAS No.: 847972-22-9
M. Wt: 202.26 g/mol
InChI Key: QUCGIBACMCXRNB-UHFFFAOYSA-N
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Description

5-Amino-2-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H14N4 It is a derivative of benzonitrile, featuring an amino group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-amino-2-bromobenzonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(piperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring can interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(piperazin-1-yl)benzonitrile
  • 5-(Piperazin-1-yl)pyridin-2-amine
  • 2-[2-(Piperazin-1-yl)ethoxy]benzonitrile dihydrochloride

Uniqueness

5-Amino-2-(piperazin-1-yl)benzonitrile is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and synthetic versatility .

Properties

CAS No.

847972-22-9

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-amino-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H14N4/c12-8-9-7-10(13)1-2-11(9)15-5-3-14-4-6-15/h1-2,7,14H,3-6,13H2

InChI Key

QUCGIBACMCXRNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

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